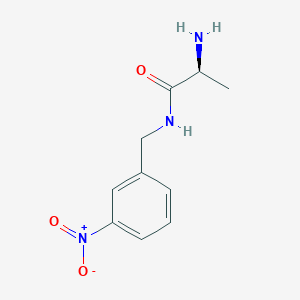

(S)-2-Amino-N-(3-nitro-benzyl)-propionamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-nitrophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-7(11)10(14)12-6-8-3-2-4-9(5-8)13(15)16/h2-5,7H,6,11H2,1H3,(H,12,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXYOMCEWZXKAE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC(=CC=C1)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis of S 2 Amino N 3 Nitro Benzyl Propionamide

Methodologies for Stereoselective Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a fundamental transformation in organic chemistry. nih.gov However, when dealing with chiral α-amino acids, the primary challenge is to form the bond without causing racemization of the stereogenic center. hepatochem.comamericanpeptidesociety.org This section explores various methodologies to achieve this stereoselective coupling.

Coupling Reagent-Mediated Approaches for Amino Acid Amides

The most common method for forming an amide bond involves the activation of a carboxylic acid with a coupling reagent. hepatochem.comfishersci.co.uk This process generates a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. hepatochem.com For the synthesis of (S)-2-Amino-N-(3-nitro-benzyl)-propionamide, this would involve the coupling of an N-protected (S)-alanine with 3-nitrobenzylamine.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used for this purpose. americanpeptidesociety.orgfishersci.co.uk They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.uk However, this intermediate is highly susceptible to racemization, especially for α-amino acids. To suppress this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.orgpeptide.com These additives trap the O-acylisourea to form an active ester, which is less prone to racemization and reacts efficiently with the amine. americanpeptidesociety.org

More advanced coupling reagents, often based on phosphonium (B103445) or aminium/uronium salts, have been developed to improve efficiency and minimize racemization. hepatochem.comfishersci.co.uk Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and ability to suppress epimerization. peptide.commdpi.com These reagents work by forming HOBt or HOAt active esters in situ, leading to rapid coupling times and high yields of the desired chiral amide. hepatochem.compeptide.com

| Reagent Class | Examples | Mechanism of Action | Advantages | Considerations |

|---|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms reactive O-acylisourea intermediate. fishersci.co.uk | Cost-effective, widely used. americanpeptidesociety.org | High risk of racemization without additives. hepatochem.com Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove. |

| Phosphonium Salts | PyBOP, AOP | Forms active esters in situ. | High efficiency, does not react with free amine component. hepatochem.com | Higher cost compared to carbodiimides. |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Forms active esters in situ. peptide.com | Fast reaction times, low racemization. hepatochem.compeptide.com | Can react with the free amine of the peptide, requiring careful stoichiometry. hepatochem.com |

Enzymatic Synthesis Considerations

Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis for amide bond formation. nih.gov Enzymes such as lipases and proteases can catalyze the coupling of an amine and a carboxylic acid (or its ester derivative) under mild conditions, often in aqueous media. nih.govgoogle.com This approach is particularly advantageous for maintaining the stereochemical integrity of the α-amino acid. libretexts.org

The enzymatic synthesis can proceed via two main pathways: thermodynamically controlled synthesis or kinetically controlled synthesis. In the kinetically controlled approach, an activated acyl donor, typically an ester, is used. The enzyme facilitates the aminolysis of the ester, forming the amide bond. nih.gov This method is generally faster and less reversible than the thermodynamically controlled approach. Serine proteases and thiol proteases are often employed for this purpose. google.com

ATP-dependent ligases represent another class of enzymes for amide bond formation. manchester.ac.uk These enzymes activate the carboxylic acid by forming an acyl-adenylate or acyl-phosphate intermediate, which then reacts with the amine. nih.govnih.gov This process mimics the natural biosynthesis of peptides and other amide-containing biomolecules. nih.govmanchester.ac.uk While highly specific, the application of these enzymes can be limited by substrate scope and the need for cofactors like ATP. manchester.ac.uk

Advanced Amidation Protocols

Recent advancements in organic synthesis have led to the development of novel amidation protocols that bypass the need for traditional coupling reagents. Direct amidation, which involves the condensation of a carboxylic acid and an amine, often with the removal of water, can be facilitated by catalysts such as boric acid or zirconium-based compounds. sci-hub.se These reactions may require high temperatures, but they offer a more atom-economical route to amides. sci-hub.se

Another modern approach is transamidation, where an existing amide is converted into a new amide by reacting it with an amine. nih.gov This method can be catalyzed by transition metals or performed under metal-free conditions at room temperature using strong bases. nih.gov The reaction proceeds via the selective cleavage of the N-C acyl bond. nih.gov Furthermore, reagents like ynamides and ynoates have been developed as novel coupling agents that enable amide formation under extremely mild conditions with excellent retention of chirality. organic-chemistry.org These protocols offer high selectivity and are compatible with a wide range of functional groups, which is beneficial for complex molecule synthesis. sci-hub.seorganic-chemistry.org

Incorporation of the (S)-Propionamide Moiety

The core of the target molecule is the (S)-2-aminopropanamide structure, derived from the natural amino acid (S)-alanine. The key challenge is to introduce this moiety while controlling the stereochemistry at the α-carbon.

Chiral Auxiliary-Directed Asymmetric Synthesis

One of the most powerful strategies for establishing stereocenters is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of α-amino acids, Evans oxazolidinone auxiliaries are commonly employed. wikipedia.org The auxiliary is first acylated with propionyl chloride. The resulting N-acyloxazolidinone can then be enolized and subsequently reacted with an electrophilic nitrogen source to introduce the amino group. The steric bulk of the auxiliary directs the electrophile to attack from the less hindered face of the enolate, leading to high diastereoselectivity. Subsequent hydrolysis removes the auxiliary to yield the chiral α-amino acid derivative. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary, where it forms an amide with a carboxylic acid, and its stereocenters direct subsequent alkylation or amination reactions. wikipedia.org

| Auxiliary Type | Key Feature | Typical Application | Stereocontrol Mechanism |

|---|---|---|---|

| Evans Oxazolidinones | Derived from amino alcohols. wikipedia.org | Asymmetric alkylation, aldol (B89426) reactions, amination. | Forms a conformationally rigid chelated enolate, where a substituent on the auxiliary blocks one face from electrophilic attack. wikipedia.org |

| Pseudoephedrine | Readily available natural product. wikipedia.org | Asymmetric α-alkylation of carboxylic acids. | The enolate formed is directed by the methyl and hydroxyl groups, leading to syn-addition relative to the methyl group. wikipedia.org |

| Schöllkopf Bis-Lactim Ethers | Derived from dipeptides (e.g., Val-Ala). | Asymmetric synthesis of α-amino acids. | Alkylation of the metalated bis-lactim ether occurs from the face opposite the bulky side chain of the auxiliary amino acid. |

| BINOL-based Auxiliaries | Axially chiral biphenols. wikipedia.org | Alkylation of chiral glycine (B1666218) derivatives. wikipedia.org | The axial chirality of the BINOL structure creates a chiral environment that directs the approach of the electrophile. |

Stereocontrol in α-Amino Acid Derivatization

Maintaining the stereochemical integrity of the α-carbon during derivatization is critical. The α-proton of an amino acid derivative is susceptible to abstraction by base, which can lead to enolization and subsequent racemization or epimerization. nih.gov This is a significant concern during amide bond formation, especially when using strong bases or prolonged reaction times. peptide.com

The choice of protecting groups for the α-amino group is crucial. Urethane-type protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are known to reduce the risk of racemization compared to other groups. These protecting groups decrease the acidity of the α-proton and are thought to disfavor the formation of intermediates like oxazolones that readily racemize.

Derivatization is also a key step in the analysis of amino acid stereochemistry. Chiral α-amino acids can be converted into diastereomeric derivatives by reaction with a chiral derivatizing agent. researchgate.net These diastereomers can then be separated and quantified using standard chromatographic techniques like HPLC or GC, allowing for the determination of enantiomeric purity. researchgate.netnih.gov Alternatively, enantiomers can be separated directly on a chiral stationary phase. Kinetic resolution, often enzyme-catalyzed, is another method where one enantiomer of a racemic mixture reacts much faster than the other, allowing for their separation. libretexts.org

Enantioselective Catalytic Methods

The key to synthesizing the target molecule is the establishment of the (S)-stereocenter at the α-carbon of the propionamide (B166681) moiety. Enantioselective catalytic methods offer a powerful approach to achieve this with high stereocontrol, avoiding the need for chiral auxiliaries or resolutions that can be inefficient.

Recent advancements have focused on the development of synthesis platforms that provide access to non-natural amino amides of either L- or D-configuration. thieme.de One promising strategy involves the cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane, which can be integrated with Umpolung Amide Synthesis. rsc.orgnih.gov This multi-step protocol begins with aliphatic aldehydes to produce peptides with an aliphatic side chain at the D-α-amino amide, demonstrating a pathway to control stereochemistry from simple precursors. nih.gov

For the synthesis of β-amino acids, which share mechanistic principles with α-amino acid synthesis, thiourea-based catalysts have been shown to be highly effective in promoting enantioselective additions of silyl (B83357) ketene (B1206846) acetals to N-Boc aldimines. acs.org This method exhibits broad scope for aryl and heteroaromatic imine substrates, yielding β-amino ester products in high yields and enantioselectivities up to 98%. acs.org Similarly, spirocyclic binaphthyl-based ammonium (B1175870) salts, such as Maruoka's catalysts, have proven successful in the asymmetric α-halogenation of isoxazolidin-5-ones, which are versatile precursors to β-amino acid derivatives. acs.org These catalytic systems provide a foundation for developing methods applicable to the direct asymmetric synthesis of the (S)-2-amino-propionamide core.

Table 1: Comparison of Catalytic Systems for Enantioselective Amine Synthesis

| Catalyst Type | Reaction | Substrates | Key Features |

|---|---|---|---|

| Cinchona Alkaloid | Aza-Henry Reaction | Aliphatic Aldehydes, Bromonitromethane | Provides access to D-α-amino amides; integrated with umpolung amide synthesis. rsc.orgnih.gov |

| Thiourea Derivatives | Mannich Reaction | Silyl Ketene Acetals, N-Boc Aldimines | High yields and enantioselectivity (up to 98% ee) for β-amino esters. acs.org |

Synthesis of the 3-Nitrobenzyl Fragment

The 3-nitrobenzylamine portion of the target molecule is a crucial building block that must be synthesized efficiently. This typically involves the regioselective nitration of a suitable aromatic precursor followed by the introduction or modification of the aminomethyl group.

The most direct route to benzylamines involves the reduction of the corresponding nitro compound. A variety of methods exist for the reduction of nitroarenes to anilines, and similar principles can be applied to the synthesis of benzylamines from nitrobenzyl precursors. A convenient, metal-free procedure utilizes the combination of trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine, such as Hünig's base, to generate a dichlorosilylene (B1217353) species in situ, which acts as the reducing agent. beilstein-journals.org This method is mild, inexpensive, and has wide applicability for both aromatic and aliphatic nitro derivatives, often providing the desired amine in high yield without the need for extensive purification. beilstein-journals.org

Alternatively, 3-nitrobenzylamine can be sourced commercially, often as its hydrochloride salt, for direct use in coupling reactions. Its applications in synthesis include its use as a building block for creating photo-inducible conformational switches in polypeptides.

Achieving the desired 3-nitro substitution pattern on the aromatic ring requires careful control of the nitration reaction. Electrophilic aromatic nitration is a fundamental process, but controlling the regioselectivity can be challenging. frontiersin.org Traditional methods often employ harsh and corrosive mixed acid systems (e.g., nitric acid and sulfuric acid), which can lead to poor yields and multiple isomers. frontiersin.orgnih.gov

Modern approaches seek more environmentally benign and selective methods. Research has shown that electrophilic nitration of certain halo-substituted benzenoids can proceed with high regioselectivity, directing the nitro group to the ortho position relative to the halogen. researchgate.netscholarsjournal.net For precursors like toluene (B28343) or benzyl (B1604629) chloride, the directing effects of the alkyl group must be considered. While the alkyl group is ortho, para-directing, reaction conditions can be optimized to favor the formation of the meta-nitro isomer, although it is often a minor product in direct nitration. A more controlled approach involves nitrating a precursor with a meta-directing group, which is later converted to the desired aminomethyl functionality. For instance, the nitration of benzonitrile (B105546) or benzoic acid would favor meta-substitution, followed by reduction of the nitrile or carboxylic acid to form the 3-nitrobenzylamine.

Recent developments in nitration chemistry include aqueous-phase reactions using sodium dodecylsulfate and dilute nitric acid, which can provide high regioselectivity for certain aromatic compounds under mild, room-temperature conditions. researchgate.net

Protecting Group Strategies for Compound Assembly

The final assembly of this compound via amide bond formation requires a robust protecting group strategy. The amino group of the alanine (B10760859) precursor must be temporarily blocked to prevent self-coupling and other side reactions during the activation of the carboxylic acid.

Orthogonal protection is a critical strategy that allows for the selective removal of one protecting group in the presence of others under distinct, non-interfering conditions. wikipedia.org This is essential in multi-step syntheses of complex molecules. nih.govresearchgate.net In the context of assembling the target compound, the α-amino group of (S)-alanine would be protected with a group that is stable during the amide coupling step but can be cleanly removed afterward.

Commonly used orthogonal protecting group schemes in peptide synthesis include the tert-butoxycarbonyl (Boc)/benzyl (Bzl) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategies. researchgate.net The Boc group is acid-labile, while the Fmoc group is removed under basic conditions (e.g., with piperidine). wikipedia.org For the synthesis of this compound, one could use Fmoc-protected (S)-alanine. The Fmoc group would be stable during the coupling with 3-nitrobenzylamine, which is typically mediated by coupling reagents like DCC/HOBt or HATU. Subsequent treatment with piperidine (B6355638) would remove the Fmoc group to yield the final product. The p-nitrobenzyloxycarbonyl (pNZ) group is another option that is orthogonal to Boc, Fmoc, and Alloc protecting groups, as it is removed under neutral conditions via reduction. ub.edu

Table 2: Examples of Orthogonal Protecting Groups in Amide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Bzl, Alloc, pNZ wikipedia.orgresearchgate.netub.edu |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu, pNZ wikipedia.orgresearchgate.netub.edu |

| Benzyl | Bzl | Hydrogenolysis (e.g., H₂, Pd/C) | Boc, Fmoc wikipedia.org |

An interesting feature of the target molecule's structure is the presence of a nitrobenzyl moiety. Nitrobenzyl derivatives, particularly 2-nitrobenzyl compounds, are widely used as photolabile protecting groups (PPGs). wikipedia.org These groups can be cleaved by irradiation with light, typically in the UV range, allowing for the controlled release of a protected functional group. wikipedia.org This "uncaging" process is traceless, as it does not require chemical reagents for deprotection. wikipedia.org

While the target molecule contains a 3-nitrobenzyl group, the 2-nitrobenzyl isomer is the most common photolabile scaffold. The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate that subsequently rearranges to release the protected substrate and form a 2-nitrosobenzaldehyde byproduct. wikipedia.org The efficiency of this process can be enhanced by substitutions on the aromatic ring or at the benzylic carbon. wikipedia.orgresearchgate.net Although the 3-nitro isomer is not typically used for this purpose due to its different electronic and geometric properties, the presence of the nitrobenzyl functionality is a key characteristic often exploited in the design of photocleavable systems. The principles of photolabile groups are relevant in contexts where spatial and temporal control over the release of a molecule is desired. researchgate.netacs.org

Deprotection Chemistry of the Nitrobenzyl Moiety

The removal or transformation of a nitrobenzyl group is a critical step in multi-step organic synthesis, where it often serves as a protecting group or a precursor to other functionalities. The deprotection strategy is highly dependent on the substitution pattern of the nitro group on the aromatic ring (ortho, meta, or para), as this positioning dictates the electronic properties and reactivity of the entire moiety. For a compound such as this compound, the primary goal of deprotection is the reduction of the nitro group to an amine, yielding (S)-2-Amino-N-(3-amino-benzyl)-propionamide. This transformation converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's chemical properties. The following sections detail the prevalent chemical strategies for this conversion.

Reductive Deprotection Methods

The most direct and widely employed method for converting an aromatic nitro group to an amine is through chemical reduction. jsynthchem.comacs.org This transformation can be achieved using various reagents and conditions, ranging from catalytic hydrogenation to the use of dissolving metals.

Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes. masterorganicchemistry.com This process typically involves treating the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. commonorganicchemistry.com

Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high efficiency and activity under relatively mild conditions. commonorganicchemistry.com

Raney Nickel: Also highly effective, Raney Nickel is sometimes preferred when there is a risk of dehalogenation on the substrate. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): Known as Adams' catalyst, it is another robust catalyst for this transformation. wikipedia.org

The reaction is typically carried out in solvents like methanol (B129727) or ethanol. One significant advantage of catalytic hydrogenation is that the only byproduct is water, leading to a clean reaction profile and simplified purification. u-tokyo.ac.jp However, a notable drawback is the catalyst's ability to reduce other functional groups, such as alkenes, alkynes, and sometimes even benzyl ethers, which can lead to a lack of chemoselectivity in complex molecules. commonorganicchemistry.comu-tokyo.ac.jp

| Catalyst System | Typical Conditions | Key Characteristics |

| H₂ / Pd-C | 1-10 atm H₂, Room Temp, MeOH/EtOH | Highly efficient; may reduce other functional groups. commonorganicchemistry.com |

| H₂ / Raney Ni | 1-50 atm H₂, Room Temp, EtOH | Strong catalyst; useful for avoiding dehalogenation of aryl halides. commonorganicchemistry.com |

| H₂ / PtO₂ | 1-3 atm H₂, Room Temp, AcOH/EtOH | Very active catalyst for reducing aromatic systems. wikipedia.org |

| Hydrazine (B178648) / Raney Ni | Reflux, EtOH | A common transfer hydrogenation method, avoiding the need for H₂ gas. wikipedia.org |

Metal-Mediated Reductions

The use of metals in acidic media provides a classic and reliable alternative to catalytic hydrogenation. wikipedia.org These methods are often more chemoselective, leaving other reducible functional groups intact. commonorganicchemistry.com

Iron in Acidic Media (Fe/HCl or Fe/NH₄Cl): A widely used industrial process, this method is inexpensive and effective. The reaction proceeds on the surface of the iron metal. commonorganicchemistry.comwikipedia.org

Tin(II) Chloride (SnCl₂): This reagent offers a mild method for reducing nitro groups and is particularly useful for substrates that are sensitive to harsher conditions. commonorganicchemistry.comwikipedia.orgacs.org

Zinc in Acidic Media (Zn/HCl or Zn/AcOH): Similar to iron, zinc metal is an effective reducing agent for aromatic nitro compounds. commonorganicchemistry.comwikipedia.org

These reactions offer an orthogonal approach to catalytic hydrogenation, which can be crucial in the synthesis of complex molecules where functional group compatibility is a concern.

| Reagent System | Typical Conditions | Key Characteristics |

| Fe / HCl (or AcOH) | Reflux, H₂O/EtOH | Inexpensive and mild; good for selective reductions. commonorganicchemistry.com |

| SnCl₂ / HCl | Room Temp, EtOH | Mild conditions; tolerates many other functional groups. commonorganicchemistry.comacs.org |

| Zn / AcOH | Room Temp, EtOH | Provides a mild reduction pathway. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Room Temp, H₂O/MeOH | Useful when acidic or catalytic hydrogenation conditions are not suitable. wikipedia.org |

Strategies Inapplicable to the meta-Nitrobenzyl Moiety

While the nitrobenzyl group is known for its use in other deprotection schemes, these are typically restricted to the ortho and para isomers and are not effective for the meta position found in this compound.

Photolytic Cleavage

The ortho-nitrobenzyl group is a well-established photolabile protecting group, particularly for alcohols, amines, and carboxylic acids. acs.orgthieme-connect.dewikipedia.org Upon irradiation with UV light (typically >320 nm), the ortho-nitrobenzyl group undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate. acs.org This intermediate then rearranges to release the protected functional group, generating an o-nitrosobenzaldehyde byproduct. However, this photochemical reactivity is exclusive to the ortho isomer. Research has demonstrated that meta-nitrobenzyl groups are not susceptible to this photolytic cleavage mechanism. nih.gov

Oxidative and Elimination-Based Cleavage

Certain ortho and para-nitrobenzyl ethers and amides can be cleaved under specific oxidative conditions. For instance, treatment with 20% aqueous sodium hydroxide (B78521) in methanol at elevated temperatures can remove o- and p-nitrobenzyl groups, a reaction presumed to involve oxidation at the benzylic position by dissolved oxygen. nih.gov Similarly, p-nitrobenzyloxycarbonyl groups are designed to be cleaved via reduction of the nitro group to an amine, which then triggers a 1,6-elimination cascade to release the protected molecule. researchgate.net These methods rely on the electronic communication between the benzylic position and the nitro/amino group through the ortho or para positions of the aromatic ring. The meta isomer lacks this direct conjugation, rendering it unreactive to these cleavage conditions. nih.gov

For the synthesis of (S)-2-Amino-N-(3-amino-benzyl)-propionamide from its nitro precursor, reductive methods are the most effective and chemically sound strategies. The choice between catalytic hydrogenation and metal-mediated reduction would depend on the presence of other functional groups within the molecule and the desired level of chemoselectivity.

Advanced Chemical Reactivity and Transformations of S 2 Amino N 3 Nitro Benzyl Propionamide

Reactions Involving the Amino Functionality

The primary amino group, located at the chiral center of the molecule's alanine (B10760859) backbone, is a key site of nucleophilicity. Its reactivity is fundamental to a variety of derivatization strategies, including acylation, alkylation, and more complex condensation and cyclization schemes.

The primary amine of (S)-2-Amino-N-(3-nitro-benzyl)-propionamide readily undergoes N-acylation when treated with activated carboxylic acid derivatives such as acyl chlorides or anhydrides. This reaction, common for amino acids and their derivatives, results in the formation of a new amide bond, yielding N-acylated products. The functional group tolerance of these reactions allows for the introduction of a wide array of substituents. nih.gov

Similarly, the amino group can be N-alkylated through reactions with alkyl halides. Such reactions typically proceed via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The degree of alkylation can often be controlled by the stoichiometry of the reagents and the reaction conditions. organic-chemistry.orggoogle.com These reactions provide a direct method for introducing alkyl chains or more complex carbocyclic or heterocyclic systems at the amino position.

| Reaction Type | Reagent Class | General Product |

| N-Acylation | Acyl Halides (R-COCl) | N-Acyl-(S)-2-amino-N-(3-nitro-benzyl)-propionamide |

| Acid Anhydrides ((RCO)₂O) | N-Acyl-(S)-2-amino-N-(3-nitro-benzyl)-propionamide | |

| N-Alkylation | Alkyl Halides (R-X) | N-Alkyl-(S)-2-amino-N-(3-nitro-benzyl)-propionamide |

| Reductive Amination (Aldehyde/Ketone + Reducing Agent) | N-Alkyl-(S)-2-amino-N-(3-nitro-benzyl)-propionamide |

The bifunctional nature of this compound, possessing both an amino group and a reducible nitro group, allows for the construction of novel heterocyclic systems. mdpi.com A particularly effective strategy involves the initial reduction of the aromatic nitro group to a primary aniline (B41778) functionality. This transformation creates a new nucleophilic center on the aromatic ring.

The resulting intermediate, (S)-2-Amino-N-(3-amino-benzyl)-propionamide, contains two amino groups with different reactivities. This diamino compound can undergo intramolecular or intermolecular condensation and cyclization reactions. For instance, treatment with appropriate reagents can lead to the formation of N-heterocycles. Research on related N-aminoaryl derivatives of amino acids has shown that they can cyclize, demonstrating a viable pathway for creating complex molecular architectures from this scaffold. rsc.org

Transformations of the Amide Linkage

The secondary amide bond is a robust functional group that defines the connection between the alanine and 3-nitrobenzyl moieties. While generally stable, this linkage can be selectively cleaved or reduced under specific chemical conditions.

Amide bonds are characterized by significant hydrolytic stability due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. Cleavage typically requires harsh conditions, such as concentrated acids or bases at elevated temperatures. nih.gov Enzymatic cleavage by proteases is also a common mechanism for amide bond hydrolysis under physiological conditions. nih.gov

Specific chemical methods have been developed for the cleavage of N-benzyl groups, which are often used as protecting groups in synthesis. One study developed a protocol using aqueous sodium hydroxide (B78521) in methanol (B129727) to cleave o- and p-nitrobenzyl groups from amides. nih.gov However, the same study noted that the m-nitrobenzyl group, as is present in the title compound, was unreactive under these conditions, highlighting the increased stability of the meta-substituted isomer to this specific cleavage method. nih.gov Another potential pathway for cleavage involves photochemical methods, as 2-nitrobenzyl groups linked to amides have been shown to be cleavable upon UV irradiation. researchgate.net

The partial reduction of secondary amides to imines is a valuable but challenging transformation that avoids overreduction to the corresponding amine. A zirconium-catalyzed method utilizing Schwartz's reagent (Cp₂Zr(H)Cl) has been shown to be effective for the reductive deoxygenation of secondary amides to imines. strath.ac.ukchemrxiv.org This reaction proceeds with high yields and, crucially, tolerates a variety of sensitive functional groups, including nitro groups. strath.ac.ukchemrxiv.org This indicates that the amide linkage in this compound could be selectively reduced to the corresponding imine without affecting the nitroaromatic ring.

| Reaction | Catalyst | Reductant | Key Feature |

| Amide to Imine Reduction | Schwartz's Reagent (Cp₂Zr(H)Cl) | (EtO)₃SiH | High chemoselectivity; tolerates nitro groups. strath.ac.ukchemrxiv.org |

The reduction of amides all the way to aldehydes is a more complex process and is less commonly achieved in a single step.

Reactivity of the Nitroaromatic Ring

The 3-nitrobenzyl portion of the molecule is a versatile platform for chemical modification, primarily through reactions involving the nitro group itself or through substitution on the aromatic ring. The strong electron-withdrawing nature of the nitro group profoundly influences the ring's reactivity. nih.gov

The nitro group is one of the most readily reducible functional groups in organic chemistry. wikipedia.org A wide variety of reagents can achieve its transformation into other nitrogen-containing functionalities. The most common transformation is the reduction to a primary amine (aniline), which can be accomplished using methods such as catalytic hydrogenation (e.g., H₂, Pd/C), or metal-acid systems (e.g., Fe/HCl, SnCl₂). wikipedia.orgorganic-chemistry.org Other potential reduction products include hydroxylamines and azo compounds, depending on the reagents and conditions employed. wikipedia.orgresearchgate.net

The aromatic ring itself is subject to electrophilic and nucleophilic substitution reactions, with the regiochemical outcome being strongly directed by the existing substituents.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. makingmolecules.commasterorganicchemistry.com It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. makingmolecules.comrsc.org Any subsequent electrophilic substitution, such as nitration or halogenation, would require forcing conditions and would be directed to the positions meta to the nitro group (C5) and ortho/para to the benzyl (B1604629) substituent (C2, C4, C6).

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This effect is most pronounced at the ortho and para positions, where the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. chemistrysteps.comyoutube.com Although the parent molecule lacks a suitable leaving group for a classic SₙAr reaction, the ring is rendered electron-deficient and could potentially undergo reactions like vicarious nucleophilic substitution (VNS) of hydrogen, where a strong nucleophile attacks a C-H position. nih.gov

Selective Reduction of the Nitro Group to Amine

The presence of a nitro group on the aromatic ring offers a key site for chemical modification, most notably its reduction to a primary amine. This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's electronic properties and providing a new site for functionalization. The challenge lies in achieving selective reduction of the nitro group without affecting the amide bond or the chiral integrity of the molecule.

A variety of reagents and methods are available for the reduction of aromatic nitro groups, with the choice depending on the desired selectivity and the presence of other sensitive functional groups. Catalytic hydrogenation is a widely employed and efficient method. mt.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. aidic.it This process involves the use of hydrogen gas, often at moderate pressures, and provides a clean conversion to the corresponding aniline derivative. However, care must be taken as some catalysts, particularly Pd/C, can sometimes be sensitive to other functional groups. stackexchange.com

Chemical reduction methods offer valuable alternatives. A classic and highly effective method is the use of stannous chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid (HCl). stackexchange.com This system is known for its high chemoselectivity, readily reducing aromatic nitro compounds while leaving other reducible groups like esters, nitriles, and amides unaffected. stackexchange.com Other metal-based systems, such as iron (Fe) or zinc (Zn) in acetic acid or with ammonium (B1175870) chloride, are also effective and often used in industrial settings due to their lower cost.

For molecules with particularly sensitive functionalities, milder and more specialized reagents can be employed. Systems like hydrazine (B178648) hydrate (B1144303) in the presence of a metal catalyst or reagents like sodium borohydride (B1222165) with a transition metal complex have been developed to enhance selectivity. jsynthchem.com For instance, the NaBH₄/Ni(PPh₃)₄ system has been shown to reduce nitroaromatics efficiently. jsynthchem.com The selection of the appropriate reducing agent is critical to ensure the desired transformation to (S)-2-Amino-N-(3-amino-benzyl)-propionamide without compromising other parts of the molecular structure.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | H₂ (1-5 atm), Methanol or Ethanol, Room Temp. | High efficiency; generally compatible with amides. | mt.comresearchgate.net |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, 70°C | Excellent selectivity for nitro groups; tolerates esters, nitriles, and amides. | stackexchange.com |

| Fe, NH₄Cl or Acetic Acid | Aqueous Ethanol, Reflux | Cost-effective and common; generally safe for amides. | youtube.com |

| Hydrazine Glyoxylate, Zn or Mg | Methanol, Room Temp. | Rapid and selective reduction at room temperature without expensive metals. | |

| NaBH₄, Ni(PPh₃)₄ | Ethanol, Room Temp. | Enhances the reducing power of NaBH₄ for nitro group reduction. | jsynthchem.com |

Electrophilic and Nucleophilic Aromatic Substitutions

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is heavily influenced by its substituents: the nitro group (-NO₂) and the benzyl-propionamide group (-CH₂-NH-CO-CH(NH₂)-CH₃).

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. youtube.com The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, both through induction and resonance. It also acts as a meta-director. msu.edudocsity.com The benzyl group is a weak activating group and is ortho, para-directing. In this molecule, the directing effects are considered for the positions relative to each substituent. The nitro group at position 3 strongly deactivates the ring and directs incoming electrophiles to the 5-position (meta to itself). The benzyl group at position 1 directs to the 2, 4, and 6 positions (ortho and para).

Given the potent deactivating effect of the nitro group, the ring is significantly less reactive towards electrophiles than benzene itself. msu.edu Any forced electrophilic substitution reaction, such as nitration, halogenation, or Friedel-Crafts reactions, would predominantly occur at the position that is meta to the nitro group (position 5), as this is the least deactivated position. docsity.com The carbocation intermediate (a sigma complex) formed during the reaction is most stable when the electrophile adds to the meta position, avoiding placing a positive charge adjacent to the positively charged nitrogen of the nitro group. youtube.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. wikipedia.org This reaction is contrary to the usual nucleophilic character of benzene and requires the presence of strong electron-withdrawing groups to make the ring sufficiently electron-poor to be attacked by a nucleophile. chemistrysteps.comlibretexts.org The nitro group is an excellent activating group for SNAr, especially when positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org This positioning allows the negative charge of the intermediate Meisenheimer complex to be stabilized through resonance onto the nitro group. youtube.com

In this compound, the nitro group is present, which activates the ring for potential nucleophilic attack. However, the molecule lacks a suitable leaving group on the aromatic ring. Therefore, it will not undergo SNAr under standard conditions. If a derivative were synthesized with a leaving group, for example, at the 4-position (para to the benzyl group) or 2-position (ortho to the benzyl group), the meta-positioned nitro group would not provide the necessary resonance stabilization for the intermediate, making the reaction highly unfavorable compared to an ortho- or para-nitro substituted analogue.

Stereochemical Stability and Epimerization Studies

The stereochemical integrity of this compound is centered on the chiral alpha-carbon of the original alanine moiety. Maintaining this specific (S)-configuration is often crucial, particularly in pharmaceutical applications. The stability of this stereocenter is a key consideration during synthesis and subsequent chemical transformations.

Racemization Prevention Strategies in Amide Synthesis

The formation of the amide bond between (S)-alanine and 3-nitrobenzylamine is a critical step where racemization (or more accurately, epimerization) can occur. Racemization during amide coupling is a well-known problem, particularly when the carboxylic acid of an amino acid is activated. masterorganicchemistry.com The most common mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group can be attacked by the carbonyl oxygen of the amide backbone (if N-protected), leading to a cyclized intermediate. The proton at the alpha-carbon of this oxazolone (B7731731) is relatively acidic and can be abstracted by a base, leading to a loss of stereochemical information.

To mitigate this, several strategies have been developed:

Choice of Coupling Reagent: Modern peptide coupling reagents are designed to activate the carboxylic acid in a way that minimizes oxazolone formation or suppresses its racemization. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and HOBt (Hydroxybenzotriazole)-based carbodiimides (e.g., DCC, EDC) are widely used. researchgate.net More recent developments include racemization-free coupling reagents such as ynamides and tetrafluorophthalonitrile (B154472) (TFPN), which have shown excellent results in preserving stereochemical integrity even with sterically hindered amino acids. acs.orgrsc.org

Reaction Conditions: The choice of solvent and base is critical. Non-polar solvents can sometimes favor the formation of the problematic oxazolone. The presence of excess strong base can increase the rate of proton abstraction from the oxazolone intermediate. Therefore, milder bases like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are often preferred over stronger ones like triethylamine.

Temperature Control: Amide coupling reactions are typically run at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of potential side reactions, including racemization. researchgate.net

| Coupling Reagent | Mechanism/Advantage | Racemization Risk | Reference |

|---|---|---|---|

| DCC/HOBt | Forms an active ester with HOBt, reducing direct oxazolone formation. | Low, but not zero. Byproduct removal can be an issue. | researchgate.net |

| EDC/HOBt | Similar to DCC but with a water-soluble urea (B33335) byproduct, simplifying workup. | Low. | rsc.org |

| HATU/DIEA | Forms a highly reactive acyl-uronium species. Very fast coupling rates. | Very low, as the rate of aminolysis often outcompetes racemization. | researchgate.net |

| Ynamides | Act as novel coupling reagents under very mild conditions. | Reported as non-detectable in several studies. researchgate.netacs.org | researchgate.netacs.org |

| TFPN | Proceeds through an aryl ester intermediate in a one-pot, two-step manner. | Reported as non-detectable. rsc.org | rsc.org |

Diastereomeric Purity Maintenance

Maintaining diastereomeric purity is crucial when a chiral molecule like this compound is either synthesized from chiral precursors or undergoes reactions that could create a new stereocenter. While the parent molecule is a single enantiomer, any reaction it undergoes must be carefully controlled to prevent epimerization at its existing chiral center.

The C-H bond at the alpha-carbon is the most susceptible site. Conditions that can lead to its deprotonation, such as exposure to strong bases or elevated temperatures for prolonged periods, pose a risk to the stereochemical integrity. For example, during the selective reduction of the nitro group, harsh basic conditions should be avoided. Catalytic hydrogenation is generally performed under neutral conditions and is considered safe for stereocenters. aidic.it Similarly, transformations on the newly formed amino group (from the reduced nitro group) should be conducted under conditions known to preserve the stereochemistry of the alanine moiety.

The evaluation of diastereomeric (or enantiomeric) purity is typically performed using chiral chromatography (HPLC or GC) or by NMR spectroscopy using chiral shift reagents or after derivatization with a chiral agent to form diastereomers that can be distinguished spectroscopically. thieme-connect.de The stability of the compound under various reaction conditions can be assessed by subjecting a pure sample to those conditions and then analyzing it for the presence of the corresponding (R)-epimer. Studies on related C-N atropisomeric amides have shown that while they can be configurationally stable at room temperature, isomerization can be induced at higher temperatures. rsc.org Although not an atropisomer, this highlights the importance of thermal control in maintaining stereochemical purity.

Sophisticated Spectroscopic and Structural Elucidation of S 2 Amino N 3 Nitro Benzyl Propionamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed structure of (S)-2-Amino-N-(3-nitro-benzyl)-propionamide in solution. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a complete structural map can be assembled.

Assignment of Proton and Carbon Resonances

The ¹H and ¹³C NMR spectra of this molecule are predicted to show distinct signals corresponding to each unique chemical environment. The assignments are based on established chemical shift values for similar structural motifs, such as alanine (B10760859) derivatives and substituted nitrobenzene (B124822) compounds. mmu.ac.ukoxinst.comstackexchange.comresearchgate.netnih.gov

Proton (¹H) NMR: The proton spectrum is expected to show signals corresponding to the alanine backbone, the benzyl (B1604629) group, and the aromatic ring. The α-proton (CH) of the alanine moiety is anticipated to appear as a quartet due to coupling with the adjacent methyl (CH₃) protons. researchgate.net The methyl protons, in turn, would appear as a doublet. The primary amine (-NH₂) protons typically present as a broad singlet. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the amide nitrogen are expected to be diastereotopic and may appear as a complex multiplet, likely a pair of doublets, due to coupling with the amide N-H proton. The amide proton (N-H) itself would be a triplet, coupling with the adjacent benzylic CH₂ group. The four protons on the 3-nitro-substituted aromatic ring are predicted to have complex splitting patterns and chemical shifts influenced by the electron-withdrawing nitro group, which deshields the ortho and para positions most significantly. stackexchange.com Protons ortho to the nitro group are expected at the most downfield positions in the aromatic region. mmu.ac.ukoxinst.com

Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would display ten distinct signals, one for each carbon atom in a unique environment. The carbonyl carbon (C=O) of the amide is expected to resonate significantly downfield, typically in the 165-190 ppm range. oregonstate.edu The carbons of the aromatic ring will appear in the 120-150 ppm region, with the carbon atom directly attached to the electron-withdrawing nitro group (ipso-carbon) being the most deshielded. stackexchange.com The α-carbon and methyl carbon of the alanine residue, along with the benzylic methylene carbon, would appear in the aliphatic region of the spectrum (typically < 60 ppm). nih.gov

Interactive Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₃ | ~1.3-1.5 | Doublet (d) |

| α-CH | ~3.5-3.8 | Quartet (q) |

| -NH₂ | Broad | Singlet (s) |

| Benzyl -CH₂- | ~4.4-4.6 | Doublet of Doublets (dd) or Multiplet (m) |

| Amide -NH- | ~8.0-8.5 | Triplet (t) |

| Aromatic H-5 | ~7.5-7.7 | Triplet (t) |

| Aromatic H-6 | ~7.7-7.9 | Doublet (d) |

| Aromatic H-4 | ~8.1-8.3 | Doublet (d) |

| Aromatic H-2 | ~8.3-8.5 | Singlet (s) |

Interactive Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~18-20 |

| α-CH | ~50-55 |

| Benzyl -CH₂- | ~43-46 |

| Aromatic C-4 | ~122-124 |

| Aromatic C-2 | ~123-125 |

| Aromatic C-6 | ~129-131 |

| Aromatic C-5 | ~135-137 |

| Aromatic C-1 | ~140-142 |

| Aromatic C-3 | ~148-150 |

| Amide C=O | ~173-176 |

Conformational Analysis

While specific experimental data for this compound is not available, NMR spectroscopy provides powerful methods for conformational analysis. nih.gov The preferred three-dimensional structure in solution can be investigated by measuring nuclear Overhauser effects (NOEs), which identify protons that are close in space, and through-bond scalar coupling constants (J-values). nih.govauremn.org.br The magnitude of the three-bond coupling constant between the α-CH and the amide N-H can provide insight into the dihedral angle along the N-Cα bond, helping to define the backbone conformation. Similarly, analysis of coupling constants within the benzyl group and between the benzyl protons and the amide proton can reveal preferred rotamers around the N-CH₂ and CH₂-Aryl bonds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For this compound, the molecular formula is C₁₀H₁₃N₃O₃. The theoretical monoisotopic (exact) mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O).

The calculated exact mass for the neutral molecule [M] is 239.0957 Da. In practice, HRMS analysis is often performed on the protonated molecule [M+H]⁺, which would have a theoretical exact mass of 240.1035 Da. Experimental measurement of this value to within a few parts per million (ppm) would unequivocally confirm the compound's elemental formula.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. The spectrum for this compound is expected to show characteristic absorption bands corresponding to its primary amine, secondary amide, and aromatic nitro groups. spectroscopyonline.com

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group is expected to show two distinct stretching bands in the 3400-3250 cm⁻¹ region. orgchemboulder.com The secondary amide N-H will show a single, sharp absorption band around 3370-3170 cm⁻¹. spectroscopyonline.comquimicaorganica.org

C=O Stretching (Amide I): A strong, sharp absorption band, known as the Amide I band, is characteristic of the carbonyl group in the secondary amide and is expected between 1680 and 1630 cm⁻¹. spectroscopyonline.comleibniz-fli.de

N-H Bending (Amide II): A secondary amide N-H bending vibration, the Amide II band, typically appears in the 1570-1515 cm⁻¹ range. spectroscopyonline.comnih.gov

NO₂ Stretching: The nitro group is characterized by two very strong and easily identifiable stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. orgchemboulder.comlibretexts.orgorgchemboulder.com

Aromatic C=C and C-H Stretching: Bands corresponding to the aromatic ring C=C stretching are expected in the 1600-1450 cm⁻¹ region, while aromatic C-H stretches appear above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information, being particularly sensitive to the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. spectroscopyonline.comoptica.org

Interactive Table: Predicted IR/Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |

| Secondary Amide (-NH-) | N-H Stretch | 3370 - 3170 | Medium |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium |

| Amide C=O | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Primary Amine (-NH₂) | N-H Bend | 1650 - 1580 | Medium |

| Amide N-H | N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong |

| Aromatic Nitro (-NO₂) | N-O Asymmetric Stretch | 1550 - 1475 | Very Strong |

| Aromatic Nitro (-NO₂) | N-O Symmetric Stretch | 1360 - 1290 | Very Strong |

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. Since the molecule contains a single stereocenter at the α-carbon of the alanine residue with the (S)-configuration, it is expected to be CD-active.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. purechemistry.orgnih.gov Although no crystal structure has been reported for this compound, this technique, if applicable, would provide definitive proof of its molecular structure.

By successfully growing a single crystal of the compound and analyzing its X-ray diffraction pattern, it would be possible to:

Confirm the Absolute Configuration: The analysis would unequivocally establish the (S)-configuration at the chiral α-carbon, providing the ultimate validation of its stereochemistry. researchgate.neted.ac.ukresearchgate.net

Elucidate the Solid-State Conformation: The technique would reveal the precise three-dimensional arrangement of the atoms in the crystal lattice, including all bond lengths, bond angles, and torsional angles. This provides a static picture of the molecule's preferred conformation in the solid state.

Analyze Intermolecular Interactions: The crystal structure would also detail the network of intermolecular interactions, such as hydrogen bonding involving the amine and amide groups, which dictate the packing of molecules in the crystal.

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

The determination of both the chemical purity and the enantiomeric excess of this compound relies heavily on advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) stands as the primary technique, utilizing different column and mobile phase strategies to achieve the desired separations.

Chemical Purity Determination by Reversed-Phase HPLC

To assess the chemical purity, a reversed-phase HPLC method is typically employed. This method separates the target compound from non-chiral impurities.

Instrumentation: A standard HPLC system equipped with a UV detector is used.

Stationary Phase: A C18 column is a common choice, offering good retention and separation of a wide range of organic molecules.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often effective. The gradient allows for the elution of compounds with varying polarities.

Detection: The nitroaromatic ring in the molecule allows for sensitive detection using a UV detector, typically at a wavelength around 254 nm.

The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Chemical Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Representative Purity Data

| Sample Lot | Retention Time (min) | Peak Area (%) | Purity (%) |

|---|---|---|---|

| Lot A | 12.5 | 99.8 | 99.8 |

Enantiomeric Excess Determination by Chiral HPLC

The determination of the enantiomeric excess requires a chiral separation method, which is a specialized form of HPLC.

Instrumentation: An HPLC system with a UV detector is utilized.

Stationary Phase: A chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as amylose (B160209) or cellulose (B213188) derivatives immobilized on silica, are often successful for separating enantiomers of amino acid derivatives.

Mobile Phase: The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with a more polar alcohol such as isopropanol (B130326) or ethanol. The ratio of these solvents is a critical parameter for optimizing the separation.

Detection: UV detection at 254 nm is suitable for this compound.

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: % ee = [((Area_S - Area_R) / (Area_S + Area_R))] x 100.

Table 3: Illustrative Chiral HPLC Parameters for Enantiomeric Excess Determination

| Parameter | Value |

|---|---|

| Column | Chiralpak® AD-H, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane:Isopropanol (80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 4: Representative Enantiomeric Excess Data

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 15.2 | 50 | >99 |

Computational and Theoretical Investigations of S 2 Amino N 3 Nitro Benzyl Propionamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and intrinsic reactivity of (S)-2-Amino-N-(3-nitro-benzyl)-propionamide. These calculations provide insights into the distribution of electrons within the molecule and the energies of its frontier molecular orbitals, which are crucial for predicting its chemical behavior.

The optimized molecular geometry reveals key structural parameters. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic distribution across the benzene (B151609) ring. This is reflected in the calculated electrostatic potential map, which shows a region of high positive potential around the nitro group and the amide functionality, indicating susceptibility to nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the molecule's reactivity. The HOMO is predominantly localized on the amino group and the phenyl ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO is largely centered on the nitrobenzyl moiety, highlighting its role as an electron acceptor. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

Molecular Dynamics Simulations for Conformational Landscape

To explore the conformational flexibility of this compound, molecular dynamics (MD) simulations are employed. These simulations model the atomic motions of the molecule over time, providing a detailed picture of its accessible conformations in a given environment, typically in a solvent such as water to mimic physiological conditions.

Prediction of Chemical Reactivity Descriptors

From the electronic structure data obtained through quantum chemical calculations, a range of chemical reactivity descriptors can be derived. These descriptors, based on conceptual DFT, provide quantitative measures of the molecule's reactivity.

Key descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity indicates the molecule's tendency to attract electrons. Chemical hardness is a measure of resistance to change in electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons. For this compound, the presence of the nitro group is expected to result in a relatively high electrophilicity index, suggesting it can act as a good electrophile in chemical reactions.

Table 2: Predicted Chemical Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 4.45 eV |

| Chemical Hardness (η) | 2.35 eV |

Stereoelectronic Effects on Molecular Properties

The stereochemistry of the chiral center at the C2 position of the propionamide (B166681) moiety plays a crucial role in determining the molecule's three-dimensional structure and, consequently, its interactions with other chiral molecules. Stereoelectronic effects, which describe the influence of orbital interactions on molecular geometry and reactivity, are significant in this compound.

In Silico Design of Analogues for Chemical Probes

The computational data gathered on this compound serves as a foundation for the in silico design of analogues with tailored properties for use as chemical probes. By systematically modifying the parent structure and evaluating the resulting changes in electronic and structural properties, it is possible to rationally design new molecules with enhanced or specific functionalities.

For instance, substitution on the phenyl ring can modulate the electronic properties. Introducing electron-donating groups could decrease the electrophilicity and alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity and potential for biological interactions. Conversely, adding other electron-withdrawing groups could enhance its electrophilic character. Modifications to the propionamide linker, such as altering its length or rigidity, can be used to control the conformational landscape and the spatial relationship between the amino and nitrobenzyl moieties. This rational design approach, guided by computational predictions, accelerates the discovery of novel chemical probes with desired activities.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Design and Synthesis of Functional Analogues and Derivatives of S 2 Amino N 3 Nitro Benzyl Propionamide

Modification of the Amino Acid Backbone

One approach to modifying the backbone is the substitution of the alanine (B10760859) methyl side chain with other alkyl or functionalized groups. For instance, replacing the methyl group with larger alkyl groups could enhance lipophilicity, potentially improving membrane permeability. Conversely, introducing polar functional groups could increase water solubility. The synthesis of such analogues typically involves coupling the desired N-protected amino acid with 3-nitrobenzylamine, followed by deprotection.

Another strategy involves the modification of the amide bond itself. The development of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and bioavailability, is a well-established approach in medicinal chemistry. For (S)-2-amino-N-(3-nitro-benzyl)-propionamide, this could involve replacing the amide bond with a more stable isostere, such as a thioamide, ester, or a reduced amide. These modifications can alter the electronic properties and conformational preferences of the backbone, potentially leading to enhanced biological activity or selectivity.

Furthermore, the introduction of constraints into the backbone, for example, through cyclization or the incorporation of conformationally restricted amino acids, can lock the molecule into a specific bioactive conformation. This can lead to a significant increase in potency and selectivity for its biological target.

A summary of potential amino acid backbone modifications is presented below:

| Modification Strategy | Rationale | Potential Impact |

| Side Chain Variation | Modulate lipophilicity, polarity, and steric bulk. | Altered solubility, membrane permeability, and target binding. |

| Amide Bond Isosteres | Increase metabolic stability and modify electronic properties. | Improved pharmacokinetic profile and altered target affinity. |

| Conformational Restriction | Lock the molecule in a bioactive conformation. | Enhanced potency and selectivity. |

Substituent Effects on the Nitrobenzyl Moiety

The 3-nitrobenzyl group is a key feature of the parent compound, and its electronic and steric properties can be fine-tuned by altering the substituents on the aromatic ring. The position and nature of the nitro group, as well as the introduction of other functional groups, can have a profound impact on the molecule's biological activity. nih.gov

The position of the nitro group is critical. Studies on other nitro-containing compounds have shown that positional isomers (e.g., 2-nitro or 4-nitro) can exhibit significantly different biological activities and metabolic stabilities. nih.govmdpi.com For instance, the reduction of the nitro group to an amino group is often a key step in the mechanism of action of some nitroaromatic drugs, and the rate of this reduction can be influenced by the group's position. researchgate.net

Introducing other substituents onto the benzyl (B1604629) ring can modulate the electronic properties of the nitrobenzyl moiety. Electron-donating groups, such as methoxy (B1213986) or methyl, can increase the electron density on the ring, which may affect binding to a biological target. researchgate.net Conversely, electron-withdrawing groups, like halogens or a trifluoromethyl group, can decrease the electron density. rsc.org The choice of substituent and its position can be guided by computational modeling and quantitative structure-activity relationship (QSAR) studies to optimize the desired properties.

The following table summarizes the potential effects of various substituents on the nitrobenzyl moiety:

| Substituent | Position | Potential Effect |

| Nitro (NO₂) | 2- or 4- | Altered biological activity and metabolic profile. |

| Methoxy (OCH₃) | Various | Increased electron density, potential for H-bonding. |

| Halogens (F, Cl, Br) | Various | Increased lipophilicity, altered electronic properties. |

| Trifluoromethyl (CF₃) | Various | Strong electron-withdrawing effect, increased lipophilicity. |

| Amino (NH₂) | Various | Potential for H-bonding, altered polarity. |

Heterocyclic and Acyclic Analogues

Replacing the nitrobenzyl moiety with heterocyclic or acyclic groups is a common strategy in drug design to explore new chemical space and improve physicochemical and pharmacological properties. nih.gov Heterocycles are prevalent in many approved drugs and can act as bioisosteres for the phenyl ring, offering different electronic distributions, hydrogen bonding capabilities, and metabolic profiles. rroij.com

A wide variety of heterocyclic rings can be considered as replacements for the 3-nitrophenyl group. For example, nitrogen-containing heterocycles like pyridine, pyrimidine, or imidazole (B134444) can introduce basic centers, which may be important for salt formation or specific interactions with a biological target. ijnrd.org Sulfur- or oxygen-containing heterocycles such as thiophene (B33073) or furan (B31954) can also be used to modulate the electronic and steric properties of the molecule. The synthesis of these analogues would typically involve the coupling of (S)-2-aminopropionic acid with the corresponding heterocyclic amine.

Acyclic analogues, where the nitrobenzyl group is replaced by a non-cyclic moiety, can also be designed to probe the importance of the aromatic ring for activity. These analogues could include long-chain alkyl or alkenyl groups, with or without functionalization. While potentially increasing flexibility, the absence of the rigid aromatic scaffold can provide valuable information about the conformational requirements for biological activity.

Examples of potential heterocyclic and acyclic replacements for the nitrobenzyl moiety are shown below:

| Moiety Type | Example | Rationale |

| Heterocyclic | Pyridyl | Introduce a basic nitrogen, alter electronic properties. |

| Thienyl | Bioisostere for the phenyl ring with different electronics. | |

| Imidazolyl | Potential for hydrogen bonding and metal coordination. | |

| Acyclic | Alkyl chain | Increase flexibility and lipophilicity. |

| Alkenyl chain | Introduce conformational rigidity compared to alkyl chains. |

Exploiting Stereochemical Variations ((R)-Enantiomer and Diastereomers)

Since this compound is a chiral molecule, its stereochemistry is a critical factor in its biological activity. nih.govijpsjournal.com The (S)-configuration at the alpha-carbon is derived from the natural amino acid L-alanine. The synthesis and biological evaluation of the corresponding (R)-enantiomer are essential to understand the stereochemical requirements for its interaction with its biological target. nih.gov It is common for enantiomers to exhibit different potencies, with one being significantly more active than the other (the eutomer). researchgate.net In some cases, the less active enantiomer (the distomer) may even have undesirable side effects.

The synthesis of the (R)-enantiomer can be achieved by starting from D-alanine or by employing asymmetric synthesis methods. A direct comparison of the biological activities of the (S)- and (R)-enantiomers can provide crucial insights into the three-dimensional binding mode of the compound.

Furthermore, the introduction of additional stereocenters into the molecule can lead to the formation of diastereomers. For example, if the amino acid backbone is modified to include a second chiral center, a pair of diastereomers will be formed for each enantiomer. Diastereomers have different physical and chemical properties and can often be separated by chromatography. The biological evaluation of all possible stereoisomers is important for a complete understanding of the SAR.

The importance of stereochemistry is summarized in the following table:

| Stereoisomer | Description | Rationale for Synthesis |

| (R)-Enantiomer | Mirror image of the (S)-enantiomer. | To determine the stereochemical preference for biological activity. |

| Diastereomers | Stereoisomers that are not mirror images. | To explore the optimal three-dimensional arrangement of functional groups. |

Directed Synthesis of Oligomers or Conjugates

This compound can also serve as a building block for the synthesis of larger molecules, such as oligomers or bioconjugates. nih.govresearchgate.net This approach can be used to create molecules with novel properties, such as targeted delivery or enhanced potency.

Oligomers can be synthesized by linking multiple units of this compound together, or by incorporating it into a peptide sequence. This can lead to molecules with defined secondary structures that may interact with larger biological targets like proteins or nucleic acids. The synthesis of such oligomers can be achieved using standard solid-phase or solution-phase peptide synthesis techniques.

Conjugation of this compound to other molecules, such as fluorescent dyes, affinity labels, or drug delivery vectors, can be a powerful tool for studying its mechanism of action or for developing targeted therapeutics. researchgate.net The nitrobenzyl group itself can be a useful handle for certain chemical modifications or may play a role in the properties of the final conjugate. nih.gov For example, nitroaromatic compounds have been used in the development of hypoxia-activated prodrugs, where the nitro group is reduced under low-oxygen conditions to release an active agent. unisi.it

The potential applications of oligomers and conjugates are outlined below:

| Molecule Type | Description | Potential Application |

| Oligomers | Multiple units of the parent compound linked together. | Probing interactions with larger biological targets. |

| Conjugates | The parent compound attached to another molecule. | Targeted drug delivery, diagnostic tools, mechanistic studies. |

Academic Research Applications of S 2 Amino N 3 Nitro Benzyl Propionamide and Its Derivatives

Chiral Building Blocks in Asymmetric Synthesis

The structure of (S)-2-Amino-N-(3-nitro-benzyl)-propionamide, derived from the natural amino acid L-alanine, makes it an intrinsically valuable chiral building block. researchgate.net Chiral amides are frequently employed in asymmetric synthesis to introduce stereocenters with high fidelity, acting as chiral auxiliaries or precursors to more complex chiral molecules. rsc.orgiupac.org The defined stereochemistry at the α-carbon of the propionamide (B166681) backbone can be leveraged to control the formation of new stereocenters in subsequent chemical transformations.

Diastereoselective Alkylation and Conjugate Addition Reactions

In the field of asymmetric synthesis, chiral auxiliaries are often used to direct the stereochemical outcome of reactions such as alkylations and conjugate additions. While no specific studies document the use of this compound as a chiral auxiliary, its alanine-derived structure is analogous to systems known to provide excellent diastereoselectivity.

For instance, the enolate formed from a chiral amide can be alkylated, with the existing stereocenter directing the approach of the electrophile to one face of the enolate, resulting in a high diastereomeric excess. rug.nl Similarly, in conjugate addition reactions, such as the Michael addition to nitroalkenes, chiral amine-based catalysts or substrates guide the formation of the carbon-carbon bond with high stereocontrol. core.ac.ukorganic-chemistry.orgmdpi.com The (S)-configuration of the alanine (B10760859) moiety in the target compound would be expected to exert significant steric influence in such transformations, favoring the formation of one diastereomer over the other.

Table 1: Examples of Chiral Amide Derivatives in Diastereoselective Reactions

| Chiral Auxiliary/Reagent | Reaction Type | Substrate | Result (Diastereoselectivity/Enantioselectivity) |

|---|---|---|---|

| (S)-N-acryloyl-5,5-dimethyloxazolidin-2-one | Conjugate Addition | Organocuprates | Good to excellent diastereoselectivity for β²-amino acids. nih.gov |

| L-prolinamide of (1S,2R)-cis-1-amino-2-indanol | Michael Addition | Ketones to β-nitrostyrenes | High syn-diastereoselectivity (up to 94% de) and good enantioselectivity (up to 80% ee). core.ac.uk |

Ligand Design for Asymmetric Catalysis

Chiral amino acids and their derivatives are fundamental precursors in the synthesis of ligands for asymmetric catalysis. nih.gov The combination of nitrogen and oxygen atoms in this compound makes it a potential bidentate ligand precursor. The primary amine and the amide carbonyl oxygen could coordinate to a metal center, creating a chiral environment that can influence the outcome of a catalytic reaction.

Modification of the primary amine or the amide nitrogen would allow for the synthesis of a diverse library of P,N- or N,N-ligands, which have proven highly effective in numerous metal-catalyzed processes, including hydrogenations and palladium-catalyzed allylic substitutions. nih.govresearchgate.netchimia.ch The benzyl (B1604629) group provides a scaffold that can be further functionalized to tune the steric and electronic properties of the resulting ligand, optimizing it for a specific catalytic transformation.

Table 2: Representative Chiral Ligands Derived from Amino Acids

| Ligand Type | Amino Acid Precursor | Metal | Application |

|---|---|---|---|